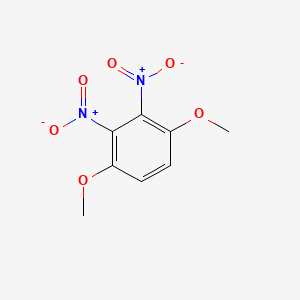

1,4-Dimethoxy-2,3-dinitrobenzene

Description

1,4-Dimethoxy-2,3-dinitrobenzene is a nitro-substituted aromatic compound synthesized via nitration of 1,4-dimethoxybenzene using concentrated nitric acid. This reaction predominantly yields the 2,3-dinitro isomer (91%) alongside the 2,5-dinitro isomer (9%) . The compound is characterized by two methoxy groups at the 1,4-positions and nitro groups at the 2,3-positions. Its structure is confirmed by $ ^1H $-NMR (δ = 3.92 ppm for OCH$_3$ and 7.21 ppm for aromatic protons) . This property makes it valuable in heterocyclic synthesis without requiring chromatographic purification.

Properties

IUPAC Name |

1,4-dimethoxy-2,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O6/c1-15-5-3-4-6(16-2)8(10(13)14)7(5)9(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFHMPZPXFUVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287803 | |

| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6945-76-2 | |

| Record name | NSC52571 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-dimethoxy-2,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxy-2,3-dinitrobenzene can be synthesized through the nitration of 1,4-dimethoxybenzene. The nitration process involves treating 1,4-dimethoxybenzene with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions. The reaction typically yields a mixture of dinitro isomers, which can be separated using column chromatography or recrystallization techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the desired product. The separation and purification steps are optimized for industrial efficiency .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2,3-dinitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of electron-donating methoxy groups and electron-withdrawing nitro groups.

Nucleophilic Aromatic Substitution (NAS): The nitro groups on the benzene ring make it susceptible to NAS reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions:

Nitration: Concentrated HNO3 and H2SO4.

Halogenation: Br2/FeBr3 or Cl2/AlCl3.

Sulfonation: SO3/H2SO4.

Major Products Formed:

Nitration: Additional nitro groups can be introduced.

Halogenation: Halogenated derivatives.

Sulfonation: Sulfonated derivatives.

NAS: Substituted aromatic compounds with nucleophiles like piperidine or pyrrolidine.

Scientific Research Applications

Scientific Research Applications

1,4-Dimethoxy-2,3-dinitrobenzene has several notable applications in scientific research:

1. Medicinal Chemistry:

- Bioreductive Anti-Cancer Agents: The compound is used as a precursor in synthesizing various organic compounds that exhibit anti-cancer properties. It has been shown to activate the antioxidant response element (ARE), which upregulates detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO1), suggesting its potential as a chemopreventive agent .

2. Biological Activity:

- Antioxidant Properties: Research indicates that this compound can significantly increase the expression of detoxifying enzymes in human cell lines. This activity helps protect against oxidative stress, which is linked to various diseases .

3. Industrial Applications:

- The compound is utilized in the synthesis of dyes and as a component in explosives and propellants due to its chemical stability and reactivity.

Case Studies

Several studies have investigated the biological activity and applications of this compound:

Study on Antioxidant Response:

- A study demonstrated that exposure to this compound resulted in a significant increase in NQO1 expression in human cell lines, indicating its potential role in cancer prevention .

Cytotoxicity Evaluation:

- In vitro studies have shown that derivatives of this compound exhibit lower IC50 values compared to standard chemotherapeutics like adriamycin and cisplatin. This suggests stronger cytotoxic effects against certain cancer types.

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2,3-dinitrobenzene involves its ability to undergo electrophilic and nucleophilic aromatic substitution reactions. The electron-donating methoxy groups and electron-withdrawing nitro groups create a unique electronic environment on the benzene ring, facilitating these reactions. The compound’s derivatives can interact with molecular targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1,4-Dimethoxy-2,5-dinitrobenzene

- Structure : Nitro groups at 2,5-positions.

- Reactivity: Unlike the 2,3-isomer, it cannot cyclize into benzimidazoles due to unfavorable geometry for intramolecular reactions .

1,4-Dibromo-2,3-dinitrobenzene

- Structure : Bromine replaces methoxy groups at 1,4-positions.

- Reactivity : Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The nitro groups remain reducible to amines .

- Application : Intermediate in synthesizing halogenated aromatic amines or polymers.

Substituent Variants

1,4-Dimethoxy-2,3-dimethylbenzene

5-Iodo-1,4-dimethoxy-2,3-dimethylbenzene

- Structure : Iodine at the 5-position, methyl groups at 2,3-positions.

- Reactivity : Iodine serves as a heavy atom for X-ray crystallography or a leaving group in nucleophilic aromatic substitution .

Functional Group Analogues

2,3-Dichloro-5,8-dimethoxy-1,4-naphthoquinone (DCDMNQ)

- Structure: Naphthoquinone core with methoxy and chloro substituents.

- Biological Activity : Exhibits potent anti-breast cancer activity (IC$_{50}$ = 0.6–3.1 µM) via topoisomerase I inhibition and S-phase cell cycle arrest .

- Contrast: The quinone moiety enables redox cycling, a mechanism absent in nitrobenzenes.

Dinitrotoluenes (DNTs: 2,3-, 2,4-, 2,5-DNT)

1,4-Dimethoxy-2,3-butanediol

1,4-Dimethoxy-2,3-methylenedioxy-5-methylbenzene

- Structure : Methylenedioxy (cyclic ether) and methyl substituents.

- Activity : Demonstrates in vitro cytotoxicity, likely through different mechanisms (e.g., intercalation) compared to nitro-substituted compounds .

Comparative Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

1,4-Dimethoxy-2,3-dinitrobenzene (DM-DNB) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and oxidative stress modulation. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the nitration of 1,4-dimethoxybenzene. This reaction typically yields a mixture of dinitro derivatives, with 2,3- and 2,5-isomers being predominant. The synthesis process involves careful control of reaction conditions to favor the desired isomer formation.

Table 1: Synthesis Pathway of DM-DNB

| Step | Reaction | Product |

|---|---|---|

| 1 | Nitration of 1,4-dimethoxybenzene | This compound |

| 2 | Hydrogenation (optional) | 1,4-Dimethoxy-2,5-diaminobenzene |

Anticancer Properties

Research indicates that DM-DNB exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by Sta. Maria et al. demonstrated that derivatives of DM-DNB could be utilized to synthesize quinoxaline analogs with enhanced anticancer activity. The compounds were tested using the MTS assay on several cancer lines, revealing promising results in inhibiting cell proliferation .

The biological activity of DM-DNB can be attributed to its ability to induce oxidative stress in cancer cells. This stress leads to apoptosis through various pathways:

- Reactive Oxygen Species (ROS) Generation : DM-DNB has been shown to increase ROS levels in cells, which can damage cellular components and trigger programmed cell death.

- Inhibition of DNA Repair Mechanisms : By affecting topoisomerase enzymes, DM-DNB may hinder the repair of DNA damage in cancer cells .

Study on Cytotoxicity

In an experimental setup involving human leukemia cells, DM-DNB was found to induce apoptosis through mitochondrial pathways. The study highlighted that treatment with DM-DNB resulted in increased caspase activation and loss of mitochondrial membrane potential .

In Vivo Studies

Further investigations into the in vivo effects of DM-DNB revealed its potential as an anti-cancer agent. Animal models treated with DM-DNB showed reduced tumor growth compared to control groups. These findings suggest that DM-DNB could be a candidate for further development in cancer therapeutics.

Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for cancer research. Its ability to induce oxidative stress and inhibit cancer cell proliferation underscores its potential as an anticancer agent. Future research should focus on:

- Mechanistic Studies : Elucidating the specific pathways through which DM-DNB exerts its effects.

- Formulation Development : Exploring delivery mechanisms that enhance the bioavailability and efficacy of DM-DNB in clinical settings.

- Toxicology Assessments : Comprehensive studies to evaluate the safety profile of DM-DNB for therapeutic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.